molecular formula C14H19NO2 B7470213 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid

3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid

Cat. No. B7470213
M. Wt: 233.31 g/mol
InChI Key: HORNFGWOGGJQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a psychoactive compound that has been studied for its potential therapeutic applications in various research fields. The purpose of

Mechanism of Action

The exact mechanism of action of 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone compounds. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in its stimulant and psychoactive effects.
Biochemical and Physiological Effects:
3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria, increased energy, and alertness. However, it can also cause negative effects such as anxiety, paranoia, and agitation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid in lab experiments is its ability to produce consistent and reliable results. It can also be used to study the effects of stimulants on the brain and behavior. However, one major limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.

Future Directions

There are several future directions for the study of 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid. One area of research is its potential therapeutic applications, particularly in the treatment of disorders such as ADHD and depression. Another area of research is the development of safer and more effective stimulant drugs. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid.

Synthesis Methods

3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid can be synthesized using various methods, including reductive amination, condensation, and Grignard reaction. The most common method involves the condensation of 2-methylphenylacetonitrile with pyrrolidine in the presence of a strong base and a solvent such as ethanol or methanol. The resulting product is then hydrolyzed to form 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid.

Scientific Research Applications

3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid has been studied for its potential therapeutic applications in various research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have stimulant and psychoactive effects, similar to other cathinone compounds. 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid has also been studied for its potential use as a research tool to study the effects of stimulants on the brain and behavior.

properties

IUPAC Name

3-[2-(2-methylphenyl)pyrrolidin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)13-7-4-9-15(13)10-8-14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORNFGWOGGJQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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